

Application Notes and Protocols: Synthesis of β -Amino Acids via Regioselective Aziridine Opening

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Compound of Interest

Compound Name: Aziridine

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Introduction

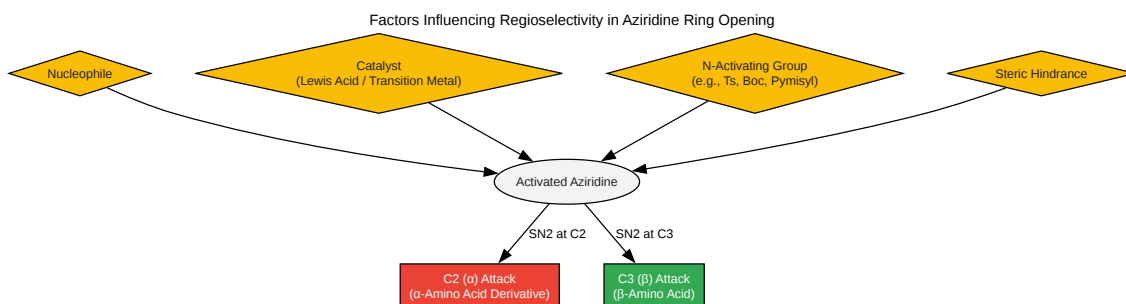
β -Amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance proteolytic stability and induce unique secondary structures, making them valuable in the design of peptidomimetics and other therapeutic agents.[1][2][3] One of the most powerful and versatile methods for the synthesis of β -amino acids is the regioselective ring-opening of activated **aziridines**. This approach takes advantage of the inherent ring strain of the three-membered **aziridine** ring, which facilitates nucleophilic attack to afford functionalized amine derivatives.[4][5]

The key to this methodology lies in controlling the regioselectivity of the nucleophilic attack on the **aziridine** ring. For the synthesis of β -amino acids, the nucleophile must attack the C3 (β) position of the **aziridine**-2-carboxylate precursor. This regioselectivity is influenced by several factors, including the nature of the activating group on the **aziridine** nitrogen, the choice of nucleophile, the catalyst employed, and the reaction conditions.[6][7] This document provides a detailed overview of various protocols for the synthesis of β -amino acids via regioselective **aziridine** opening, complete with quantitative data and detailed experimental procedures for key transformations.

Factors Influencing Regioselectivity

The regiochemical outcome of the **aziridine** ring-opening reaction is a critical aspect of synthesizing β -amino acids. The interplay of electronic and steric effects, along with the nature of the catalyst and nucleophile, dictates whether the nucleophile attacks the C2 (α) or C3 (β) position of the **aziridine** ring.

A diagram illustrating the factors that influence regioselectivity.



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Caption: Key factors determining the regiochemical outcome of **aziridine** ring-opening.

Data Presentation: Regioselective Aziridine Opening for β -Amino Acid Synthesis

The following tables summarize quantitative data for the synthesis of β -amino acids via regioselective **aziridine** opening with various nucleophiles and catalysts.

Table 1: Lewis Acid-Catalyzed Regioselective **Aziridine** Opening

Entry	Aziridine Substrate	Nucleophile	Lewis Acid	Solvent	Temp (°C)	Time (h)	Yield (%)	Regioselectivity (β:α)	Reference
1	N-Tosyl-2-phenylaziridine	Aniline	BF ₃ ·OEt ₂	CH ₂ Cl ₂	rt	2	95	>99:1	[8][9]
2	N-Tosyl-2-methylaziridine	Thiophenol	BF ₃ ·OEt ₂	CH ₂ Cl ₂	0	1	92	>99:1	[8][9]
3	N-Boc-2-ethoxycarbonylaziridine	NaN ₃	BF ₃ ·OEt ₂	MeCN	rt	4	88	>99:1	[10]
4	N-Ts-2,3-diphenylaziridine	Bu ₄ NBr	BF ₃ ·OEt ₂	CH ₂ Cl ₂	rt	3	91	>99:1	[8]

Table 2: Transition Metal-Catalyzed Regioselective **Aziridine** Opening

Entry	Aziridine Substrate	Nucleophile/Reagent	Catalyst	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)	Regioselectivity ($\beta:\alpha$)	Reference
1	N-Ts-2-phenylaziridine	CO ₂	NiCl ₂ ·glyme	dmbpy	DMPU	rt	24	73	>99:1	[11] [12]
2	N-Ts-2-benzylaziridine	CO ₂	NiCl ₂ ·glyme	dmbpy	DMPU	rt	24	85	>99:1	[11] [12]
3	N-Boc-aziridine-2-carboxylate	PhB(OH) ₂	[Pd(cinnamyl)Cl] ₂	NMe ₂ IPr	Toluene/H ₂ O	80	12	85	>99:1 (β^2)	[1]
4	N-Ts-2-methylaziridine	Me ₂ CuLi·LiCN	-	-	THF	-78 to rt	2	89	>98:2	[2]

Table 3: Reductive Ring Opening of **Aziridine-2-carboxylates** with Sml₂

Entry	Aziridine Substrate	N-Activating Group	Yield of β -Amino Ester (%)	Ratio of β : α Products	Reference
1	cis-3-Phenylaziridine-2-carboxylate	Ts	95	>50:1	[3] [8]
2	trans-3-Phenylaziridine-2-carboxylate	Ts	93	>50:1	[3] [8]
3	cis-3-Cyclohexylaziridine-2-carboxylate	Ts	96	>50:1	[3] [8]
4	trans-3-Cyclohexylaziridine-2-carboxylate	Ts	94	>50:1	[3] [8]
5	cis-3-Phenylaziridine-2-carboxylate	SES	88	16.7:1	[3] [8]

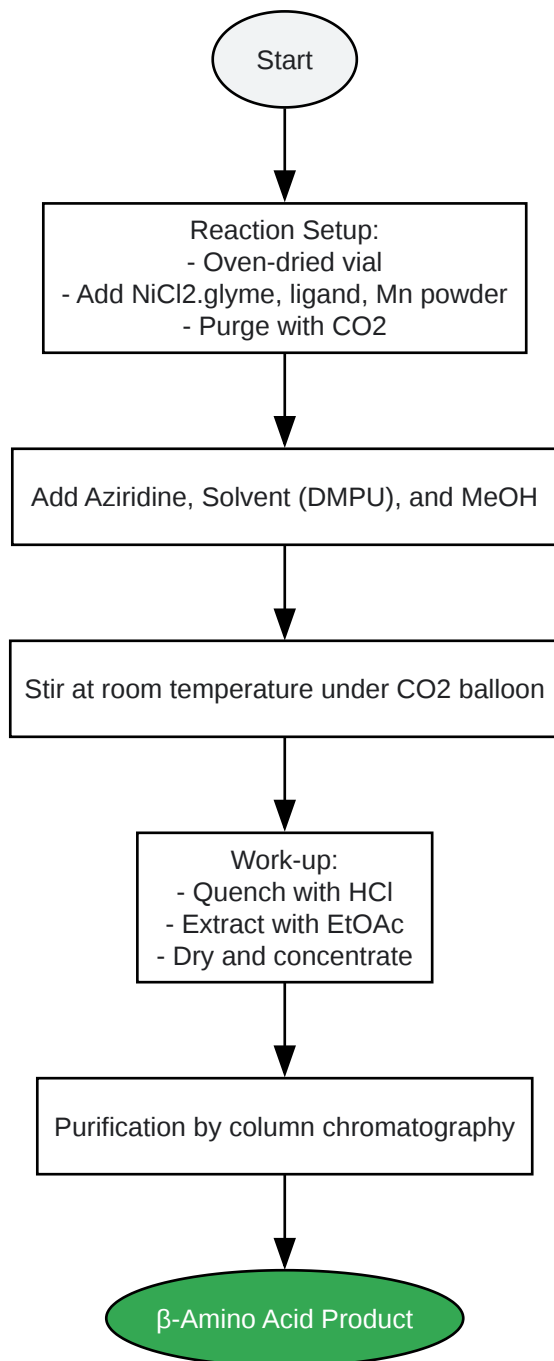
Experimental Protocols

Protocol 1: General Procedure for Ni-Catalyzed Reductive Carboxylation of Aziridines

This protocol describes a general method for the synthesis of β -amino acids via the nickel-catalyzed reductive carboxylation of N-substituted **aziridines** with CO₂ at atmospheric pressure.[\[11\]](#)[\[12\]](#)

A workflow diagram for the Nickel-catalyzed carboxylation of **aziridines**.

Workflow for Ni-Catalyzed Carboxylation of Aziridines

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Caption: Step-by-step workflow for the synthesis of β -amino acids via Ni-catalyzed carboxylation.

Materials:

- N-substituted **aziridine** (1.0 equiv)
- $\text{NiCl}_2 \cdot \text{glyme}$ (10 mol%)
- 4,4'-Dimethoxy-2,2'-bipyridine (dmbpy) (10 mol%)
- Manganese powder (3.0 equiv)
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
- Methanol (MeOH) (5.0 equiv)
- CO_2 balloon
- Ethyl acetate (EtOAc)
- 1 M HCl
- Anhydrous Na_2SO_4
- Silica gel for column chromatography

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add $\text{NiCl}_2 \cdot \text{glyme}$ (10 mol%), 4,4'-dimethoxy-2,2'-bipyridine (10 mol%), and manganese powder (3.0 equiv).
- The vial is sealed and purged with CO_2 for 5 minutes.
- A solution of the N-substituted **aziridine** (1.0 equiv) in DMPU is added, followed by methanol (5.0 equiv).
- The reaction mixture is stirred vigorously at room temperature under a CO_2 balloon for 24 hours.

- Upon completion, the reaction is quenched by the addition of 1 M HCl.
- The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino acid.

Protocol 2: General Procedure for BF₃·OEt₂-Mediated Regioselective Ring-Opening of N-Tosylaziridines with Amines

This protocol outlines a general method for the synthesis of β-amino-N-tosylamides via the Lewis acid-catalyzed ring-opening of N-tosyl**aziridines** with amine nucleophiles.[8][9]

Materials:

- N-Tosyl**aziridine** (1.0 equiv)
- Amine nucleophile (1.2 equiv)
- Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous NaHCO₃
- Anhydrous Na₂SO₄
- Silica gel for column chromatography

Procedure:

- To a solution of the N-tosyl**aziridine** (1.0 equiv) in dry dichloromethane under an inert atmosphere, add the amine nucleophile (1.2 equiv).

- Cool the reaction mixture to 0 °C.
- Slowly add boron trifluoride diethyl etherate (1.1 equiv) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the desired β-amino-N-tosylamide.

Protocol 3: General Procedure for the Reductive Ring Opening of N-Tosyl-Aziridine-2-carboxylates with Samarium Diiodide

This protocol details the synthesis of β-amino esters through the reductive ring-opening of N-tosyl-**aziridine**-2-carboxylates using samarium diiodide.^{[3][8]}

Materials:

- N-Tosyl-**aziridine**-2-carboxylate (1.0 equiv)
- Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4.0 equiv)
- N,N-Dimethylethanolamine (DMEA) (8.0 equiv)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous Na₂S₂O₃
- Saturated aqueous K₂CO₃

- Ethyl acetate (EtOAc)
- Anhydrous Na_2SO_4
- Silica gel for column chromatography

Procedure:

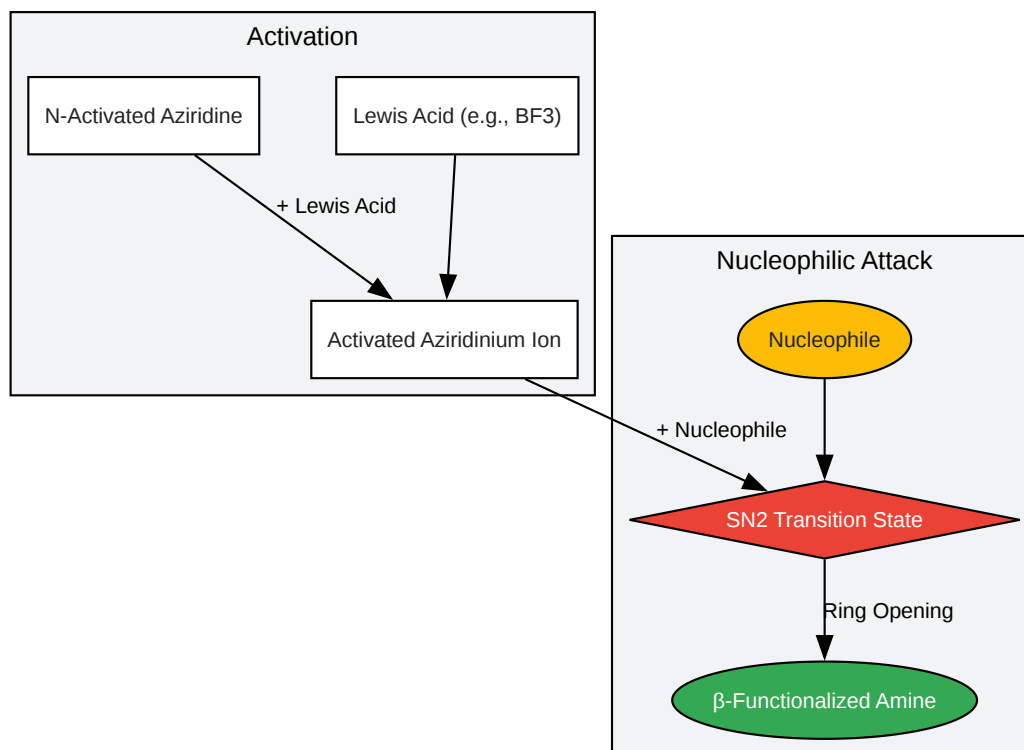
- In a flame-dried flask under an argon atmosphere, dissolve the N-tosyl-**aziridine**-2-carboxylate (1.0 equiv) in anhydrous THF.
- Add N,N-dimethylethanolamine (8.0 equiv) to the solution.
- Cool the mixture to $-78\text{ }^\circ\text{C}$.
- Slowly add a 0.1 M solution of samarium(II) iodide in THF (4.0 equiv) via syringe until the characteristic dark blue color persists.
- Stir the reaction at $-78\text{ }^\circ\text{C}$ for 1-2 hours, monitoring by TLC.
- Quench the reaction at $-78\text{ }^\circ\text{C}$ by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$, followed by saturated aqueous K_2CO_3 .
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
- Wash the combined organic extracts with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the β -amino ester.

Mechanistic Insights

The regioselective opening of activated **aziridines** typically proceeds via an $\text{S}_{\text{N}}2$ -type mechanism. The role of the catalyst and the electronic nature of the N-activating group are crucial in directing the nucleophilic attack.

A diagram illustrating the general mechanism of Lewis acid-catalyzed **aziridine** opening.

General Mechanism of Lewis Acid-Catalyzed Aziridine Ring Opening



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Caption: Mechanism of Lewis acid-catalyzed regioselective **aziridine** ring opening.

In Lewis acid-catalyzed reactions, the Lewis acid coordinates to the **aziridine** nitrogen, further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons. This activation facilitates the subsequent S_N2 attack by the nucleophile. For transition metal-catalyzed processes, the mechanism often involves oxidative addition of the **aziridine** C-N bond to the metal center, followed by reductive elimination to form the product. The regioselectivity is determined by the steric and electronic factors governing the oxidative addition step.

Conclusion

The synthesis of β -amino acids through the regioselective ring-opening of **aziridines** is a robust and highly adaptable methodology. By carefully selecting the N-activating group, nucleophile, and catalyst, a wide array of β -amino acid derivatives can be accessed with high levels of regio- and stereocontrol. The protocols and data presented in these application notes provide a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of these valuable building blocks for novel therapeutic agents.

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